1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one
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Overview
Description
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one typically involves a multi-step process. One common method includes the formation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization under conventional heating . The reaction conditions often involve the use of hydrazine derivatives or semicarbazide with α, β-unsaturated ketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to exhibit binding affinity to human estrogen alpha receptor (ERα), suggesting its potential role in hormone-related pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-(4-Fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile
Uniqueness
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one stands out due to its unique diazepanone ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11-8-18-15(22)6-7-21(11)10-13-9-19-20-16(13)12-2-4-14(17)5-3-12/h2-5,9,11H,6-8,10H2,1H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQENJCKVMKUOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CCN1CC2=C(NN=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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